Disodium 8-amino-1,3,6-naphthalenetrisulfonate
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Overview
Description
The polyanionic dye ANTS with an amino group that can be coupled to an aldehyde or ketone group to form a Schiff base. The Schiff base is usually chemically reduced by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaB(CN)H3) to form a stable conjugate. ANTS is a polar tracer that is often used in combination with the cationic quencher DPX (#6271) for membrane fusion or permeability assays, including complement-mediated immune lysis.
Scientific Research Applications
Synthesis and Complexation
Disodium 8-amino-1,3,6-naphthalenetrisulfonate has been utilized in the synthesis of novel ligands and their complexation with various metal ions. For example, a novel vic-dioxime ligand synthesized from this compound showed antimicrobial activity against several fungi when complexed with metals like Cu II, Ni II, Zn II, and Cd II (Kurtoglu et al., 2008).
Fluorescence Probing
This compound has been used in fluorescence probing to monitor molecular mobility and chemical changes. It was instrumental in studying the sol−gel silica thin film deposition process, providing insights into the molecular dynamics of this process (Huang et al., 2000).
Inhibition of Angiogenesis
In the field of medical research, this compound has shown promise in inhibiting intra-tumoral angiogenesis and glioma growth, offering potential therapeutic avenues in cancer treatment (Cuevas et al., 1999).
Study of Reversed Micelles
It has been used to study the clustering of reversed micelles in aerosol OT systems. This research provided valuable information on nonradiative energy transfer and micellar dynamics (Hasegawa et al., 1996).
Environmental Analysis
This compound plays a role in environmental science, particularly in the analysis of industrial effluents. It has been used in methods to extract and determine various sulfonates in wastewater, aiding in pollution monitoring and control (Alonso et al., 1999).
Catalysis
In the field of chemistry, it has been used to create new catalytic materials. For instance, a charge-assisted hydrogen-bonded framework utilizing this compound was developed as a novel Brønsted acid catalyst for various chemical reactions (Kuznetsova et al., 2020).
Mechanism of Action
- This interaction is acid-catalyzed, and the pH of the reaction solution influences the kinetics and degree of derivatization of carbohydrates by ANTS .
- D2O increases its fluorescence quantum yield, useful for determining water permeability in red blood cell ghosts and kidney collecting tubes .
- Excretion : Excretion pathways depend on the specific form of ANTS used (e.g., free compound or conjugates) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Disodium 8-amino-1,3,6-naphthalenetrisulfonate can be achieved through the sulfonation of 8-amino-1,3,6-naphthalenetrisulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "8-amino-1,3,6-naphthalenetrisulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 8-amino-1,3,6-naphthalenetrisulfonic acid in sulfuric acid to form a solution.", "Add sulfuric acid dropwise to the solution while stirring until the temperature reaches 50-60°C.", "Continue stirring the solution for 2-3 hours at 50-60°C.", "Cool the solution to room temperature and slowly add water to the solution while stirring.", "Add sodium hydroxide to the solution until the pH reaches 7-8.", "Filter the resulting solid and wash with water.", "Dry the solid in an oven at 60-70°C.", "Crush the dried solid to obtain Disodium 8-amino-1,3,6-naphthalenetrisulfonate." ] } | |
CAS No. |
5398-34-5 |
Molecular Formula |
C10H7NNa2O9S3 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
disodium;4-amino-5-sulfonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI Key |
KHJANRFXWPPWEL-UHFFFAOYSA-L |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
5398-34-5 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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